molecular formula C12H16N2O3S B2752955 N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide CAS No. 922079-44-5

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

Cat. No.: B2752955
CAS No.: 922079-44-5
M. Wt: 268.33
InChI Key: DOQJPSKNQPWSAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a useful research compound. Its molecular formula is C12H16N2O3S and its molecular weight is 268.33. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Properties

Research into derivatives of tetrahydroquinoline has demonstrated broad antibacterial capabilities, highlighting their potential for addressing systemic infections. A study by Goueffon et al. (1981) on a closely related compound, 1,4-dihydro-1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid (1589 R.B.), as a methane sulfonic salt, revealed its significant antibacterial activity and suggested its utility in treating systemic infections (Goueffon, Montay, Roquet, & Pesson, 1981).

Chemical Synthesis and Reactivity

The compound's role in chemical synthesis and reactivity has been explored in various studies. Hoshino, Suzuki, and Ogasawara (2001) investigated the formation and reactions of N-acyl- and N-methanesulfonyl-1,2,3,4-tetrahydro-7-methoxyisoquinolin-6-ols, indicating the compound's utility in producing quantitatively significant chemical structures (Hoshino, Suzuki, & Ogasawara, 2001).

Enzymatic Inhibition

Quinolinyl sulfonamides, including compounds similar to N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide, have been identified as potent inhibitors of methionine aminopeptidase (MetAP). This enzymatic inhibition is dependent on metal concentration, providing a pathway for therapeutic applications targeting MetAP (Huang, Xie, Ma, Hanzlik, & Ye, 2006).

Catalysis and Green Chemistry

The role of related compounds in catalysis and green chemistry, particularly in the reduction of CO2 to valuable products such as methane, underscores the compound's potential in environmental and sustainable chemistry applications. Nganga et al. (2021) reported on rhenium tricarbonyl complexes that catalyze the reduction of CO2 to methane, demonstrating the compound's relevance in catalytic systems aimed at mitigating climate change (Nganga et al., 2021).

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-3-14-11-6-5-10(13-18(2,16)17)8-9(11)4-7-12(14)15/h5-6,8,13H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQJPSKNQPWSAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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